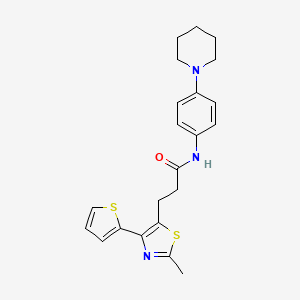

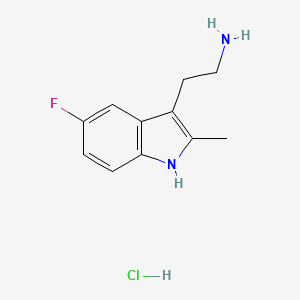

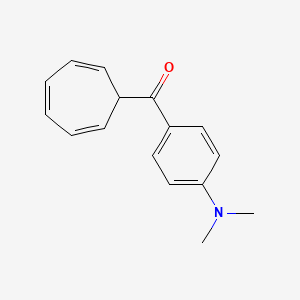

![molecular formula C11H13N3 B3207797 methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine CAS No. 1048983-27-2](/img/structure/B3207797.png)

methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine

Vue d'ensemble

Description

“Methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their wide range of biological activities . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Imidazole derivatives are pivotal in synthesizing a wide range of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones and their derivatives are valuable for constructing heterocyclic frameworks, including pyrazolo-imidazoles and spiropyrans, under mild conditions. This reactivity underpins the synthesis of dyes and various heterocyclic classes, showcasing the versatility of imidazole derivatives in chemical synthesis and materials science (Gomaa & Ali, 2020).

Immune Response Modifiers

Compounds like imiquimod, an imidazole derivative, illustrate the immunomodulatory potential of this chemical class. Imiquimod acts by inducing cytokines like IFN-α and interleukins, displaying antiviral, antiproliferative, and antitumor activities. This supports the use of imidazole derivatives in developing topical agents for treating various cutaneous diseases, suggesting potential biomedical applications for related compounds (Syed, 2001).

Analytical and Biochemical Studies

The analysis of heterocyclic aromatic amines (HAAs) and their metabolites in biological matrices highlights the role of imidazole derivatives in understanding carcinogenic mechanisms and exposures. This research underscores the importance of such compounds in developing analytical methods to study biological effects and exposures to environmental carcinogens (Teunissen et al., 2010).

Corrosion Inhibition

Imidazoline and its derivatives are noted for their effectiveness as corrosion inhibitors, particularly in the petroleum industry. Their structure allows strong adsorption onto metal surfaces, forming protective films that mitigate corrosion. This application demonstrates the industrial importance of imidazole derivatives in material preservation and maintenance (Sriplai & Sombatmankhong, 2023).

Cancer Research and Therapeutics

The development and study of temozolomide, an imidazotetrazine derivative, in treating pediatric brain tumors exemplify the potential therapeutic applications of imidazole derivatives. Temozolomide's ability to cross the blood-brain barrier and its mechanism of action as a DNA-methylating agent highlight the potential of similar compounds in oncology (Barone et al., 2006).

Mécanisme D'action

Target of Action

The primary target of imidazole-containing compounds, such as methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine, is often the cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Imidazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This interaction leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Biochemical Pathways

The inhibition of the C-14α demethylation of lanosterol disrupts the normal biochemical pathways in fungi. The accumulation of C-14α methylsterols and the reduction of ergosterol concentrations affect the integrity of the fungal cytoplasmic membrane, leading to impaired fungal growth .

Pharmacokinetics

Imidazole compounds are known for their broad range of chemical and biological properties . Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . .

Result of Action

The molecular and cellular effects of the action of imidazole compounds are primarily seen in their antifungal activity. By inhibiting the production of ergosterol, these compounds disrupt the integrity of the fungal cell membrane, leading to impaired growth and potential cell death .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole derivatives have been shown to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAVLCDHNFUPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048983-27-2 | |

| Record name | methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

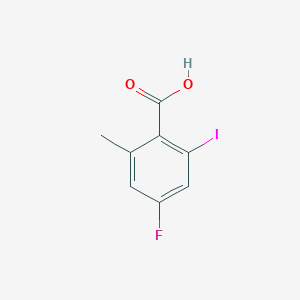

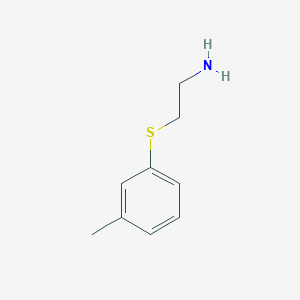

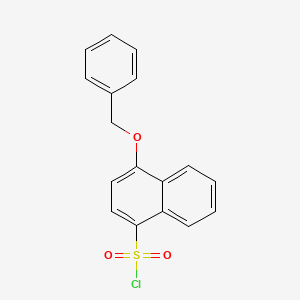

![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)

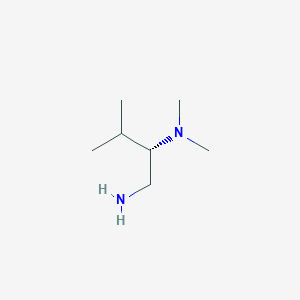

![Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B3207795.png)